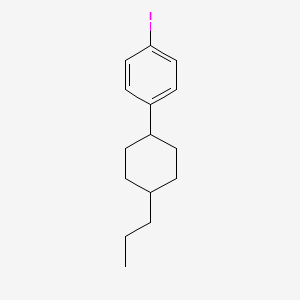

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYHVVBZXPJPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

An In-Depth Technical Guide to the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Executive Summary

This compound is a pivotal intermediate in the fields of materials science and fine chemical synthesis. Its unique molecular architecture, featuring a rigid iodophenyl group coupled with a non-polar, stereochemically defined trans-propylcyclohexyl moiety, makes it an essential building block for high-performance liquid crystals used in modern display technologies.[1][2][3][4] The reactive carbon-iodine bond also serves as a versatile handle for constructing complex organic molecules through various cross-coupling reactions, rendering it valuable for pharmaceutical and organic electronics research.[1][5] This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies to aid researchers in making informed decisions for laboratory and process scale-up applications.

Introduction: The Strategic Importance of a Key Liquid Crystal Intermediate

Molecular Profile and Applications

The title compound, CAS 111158-11-3, is a cornerstone in the synthesis of advanced nematic liquid crystals.[3] The trans-4-propylcyclohexyl group provides desirable properties such as a broad nematic temperature range, high thermal stability, and low viscosity, which are critical for fast-switching, high-resolution displays.[3] The iodobenzene fragment serves two primary purposes: it contributes to the rigid core (mesogen) of the liquid crystal molecule and acts as a reactive site for further molecular elaboration.[6] Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the iodine atom can be substituted to build complex biaryl and poly-aryl structures, fine-tuning the optical and electrical properties of the final material.[1][5][7]

Overview of Synthetic Challenges and Strategies

The synthesis of this compound presents two main challenges: the construction of the 4-propylcyclohexylbenzene core and the regioselective introduction of the iodine atom at the para-position of the benzene ring. Critically, the synthesis must establish and maintain the trans stereochemistry of the 1,4-disubstituted cyclohexane ring, as the corresponding cis-isomer can negatively impact the desired liquid crystalline properties. This guide will focus on the two most logical and industrially relevant synthetic pathways:

-

Pathway A: Late-stage electrophilic iodination of a pre-synthesized 1-(trans-4-propylcyclohexyl)benzene core.

-

Pathway B: Construction of the core via palladium-catalyzed cross-coupling of a propylcyclohexyl-containing organometallic reagent with a suitable di-halogenated benzene.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach simplifies the synthetic planning. The primary disconnection points are the Carbon-Iodine bond on the aromatic ring and the Carbon-Carbon bond connecting the two rings.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: Electrophilic Iodination

This is often the most direct route, involving the formation of the stable hydrocarbon core followed by functionalization.

Rationale for the Pathway

This approach is advantageous because the synthesis and purification of the hydrocarbon precursor, 1-(trans-4-propylcyclohexyl)benzene, is well-established. The subsequent iodination is a high-yielding reaction. The propylcyclohexyl group is an ortho-para director, and due to steric hindrance from the bulky cyclohexyl ring, substitution occurs almost exclusively at the para position, ensuring high regioselectivity.

Synthesis of the Precursor: 1-(Trans-4-propylcyclohexyl)benzene

The key starting material is trans-4-propylcyclohexanecarboxylic acid. This can be synthesized by the catalytic hydrogenation of 4-propylbenzoic acid. The hydrogenation often produces a mixture of cis and trans isomers. The desired trans isomer can be enriched through repeated isomerization (e.g., by heating with a base like sodium hydroxide) and crystallization cycles, as the trans isomer is typically more thermodynamically stable and less soluble. Subsequent conversion to 1-(trans-4-propylcyclohexyl)benzene can be achieved through various methods, such as conversion to the acid chloride followed by a Friedel-Crafts acylation with benzene and subsequent reduction of the resulting ketone.

Mechanistic Insight: Electrophilic Aromatic Iodination

Unlike chlorination or bromination, direct reaction of benzene with iodine (I₂) is thermodynamically unfavorable. The reaction requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic iodine species, often referred to as I⁺.[8] This electrophile is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). A weak base in the mixture then removes a proton from the ring, restoring aromaticity and yielding the final product.

Caption: Generalized mechanism for electrophilic iodination.

Detailed Experimental Protocol: Iodination

This protocol is a representative procedure and may require optimization.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(trans-4-propylcyclohexyl)benzene (1.0 eq).

-

Solvent: Add a suitable solvent system, such as a mixture of acetic acid, water, and carbon tetrachloride.

-

Reagents: Add iodine (I₂, ~1.1 eq) and periodic acid (H₅IO₆, ~0.5 eq) as the oxidizing agent.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.[9] Wash the combined organic layers with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield this compound as a white solid.[9]

Alternative Synthetic Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling

This convergent approach builds the molecule by connecting two key fragments, offering flexibility in design.

Rationale and Applicability

The Suzuki-Miyaura coupling is one of the most robust methods for forming C-C bonds between aryl and alkyl groups.[10][11] This pathway is particularly useful if the trans-4-propylcyclohexylboronic acid precursor is readily available or if variations on the aromatic core are desired. Aryl iodides are highly reactive in the oxidative addition step of the catalytic cycle, making them excellent substrates for this reaction.[12]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodine bond of the 1,4-diiodobenzene, forming a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (propylcyclohexyl) to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Cross-Coupling

This protocol describes a general procedure using 1,4-diiodobenzene. Using a mono-boronic acid reagent in slight excess will favor the mono-coupled product.

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1,4-diiodobenzene (1.0 eq), trans-4-propylcyclohexylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvents and Base: Add a degassed solvent mixture, typically toluene and water, and a base such as potassium carbonate (K₂CO₃, ~3.0 eq).[3]

-

Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC until the starting aryl iodide is consumed (typically 12-24 hours).[3]

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash sequentially with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude material is then purified by column chromatography on silica gel to isolate the mono-substituted product, this compound.

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Electrophilic Iodination | Pathway B: Suzuki-Miyaura Coupling |

| Overall Yield | Generally high | Good to high, sensitive to catalyst/ligand choice |

| Purity | High regioselectivity, simple purification | Potential for side products (homo-coupling, di-substitution) |

| Scalability | Excellent, uses common bulk reagents | Good, but cost of catalyst and ligands can be a factor |

| Atom Economy | Moderate, uses oxidizing agents | Moderate, involves boronic acid and base waste |

| Flexibility | Limited to iodination of the specific core | High, can use various boronic acids and aryl halides |

| Key Challenge | Handling of corrosive/oxidizing reagents | Catalyst sensitivity, inert atmosphere required |

Purification, Characterization, and Quality Control

Protocol for Purification

Regardless of the synthetic route, the final product is typically purified by flash column chromatography on silica gel using a non-polar eluent like hexane. For high-purity material required for electronics applications, a subsequent recrystallization from a solvent such as ethanol or hexane may be performed.

Spectroscopic and Physical Data

The identity and purity of the final compound must be confirmed through a combination of physical and spectroscopic methods.

| Property | Value |

| CAS Number | 111158-11-3[13][14] |

| Molecular Formula | C₁₅H₂₁I[14] |

| Molecular Weight | 328.24 g/mol [13] |

| Appearance | White to light-yellow powder or crystals[13][14] |

| Boiling Point | ~349 °C[14] |

| Density | ~1.330 g/cm³[14] |

| Storage Temperature | 2-8 °C, protect from light[13][14] |

| ¹H NMR | Expect signals for propyl group, cyclohexyl protons (with characteristic trans-coupling), and aromatic protons in the p-disubstituted region. |

| ¹³C NMR | Expect distinct signals for the three unique carbons of the propyl group, the carbons of the cyclohexyl ring, and the four unique carbons of the p-disubstituted benzene ring (one of which will be directly bonded to iodine). |

Safety and Handling

-

Iodine (I₂): Corrosive and toxic. Handle in a well-ventilated fume hood.

-

Oxidizing Agents (Periodic Acid, Nitric Acid): Strong oxidizers and corrosive. Avoid contact with organic materials.

-

Organometallic Reagents (Boronic Acids): Can be moisture-sensitive. Handle under an inert atmosphere.

-

Palladium Catalysts: Can be toxic and pyrophoric in finely divided forms. Handle with care.

-

Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling all chemicals and solvents.

Conclusion

The synthesis of this compound is a well-defined process critical to the manufacturing of advanced materials. The choice between the primary synthetic pathways—electrophilic iodination versus Suzuki-Miyaura coupling—depends on factors such as starting material availability, desired scale, cost, and the need for synthetic flexibility. The electrophilic iodination route is often more direct and scalable for producing this specific compound. In contrast, the Suzuki coupling approach offers greater versatility for creating a library of related analogues. Both methods, when executed with careful control over reaction conditions and purification, can deliver high-purity material suitable for the demanding applications in liquid crystal displays and beyond.

References

- The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Synthesis and Applications of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.

- The Versatility of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene as an Organic Synthesis Building Block. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.

- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. (n.d.). Benchchem.

- Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals. (n.d.).

- Improved synthesis of trans-4-alkylcyclohexane carboxylic acids. (n.d.). ElectronicsAndBooks.

- Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene. (n.d.). PrepChem.com.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI.

- Electrophilic halogenation. (n.d.). Wikipedia.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki cross-coupling reaction. (2020, February 14). YouTube.

- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (n.d.). ResearchGate.

- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI.

- This compound. (n.d.). Sigma-Aldrich.

- 1-iodo-4-(trans-4-n-propylcyclohexyl)benzene. (n.d.). ChemicalBook.

- Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024). (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]

- 7. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 111158-11-3 [sigmaaldrich.com]

- 14. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. Drawing upon established chemical principles and experimental data, this document delves into the compound's chemical and physical properties, outlines detailed synthetic and characterization protocols, and explores its significant applications, particularly in the fields of liquid crystal technology and pharmaceutical research.

Introduction: A Versatile Building Block

This compound, identified by its CAS number 111158-11-3, is a bifunctional organic molecule featuring a trans-4-propylcyclohexyl group attached to an iodobenzene moiety.[1] This unique structure, combining a flexible aliphatic ring with a reactive aromatic halide, makes it a highly valuable precursor in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The trans-4-propylcyclohexyl group, on the other hand, imparts desirable physical properties, such as influencing the mesophase behavior in liquid crystals.

This guide will serve as a detailed resource for researchers, providing the necessary information to effectively utilize this compound in their synthetic endeavors, from understanding its fundamental properties to implementing practical experimental procedures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. This section details the key characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 111158-11-3 | [1] |

| Molecular Formula | C₁₅H₂₁I | [1] |

| Molecular Weight | 328.23 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Density | 1.330 g/cm³ | [2] |

| Boiling Point | 349 °C | [2] |

| Flash Point | 158 °C | [2] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodobenzene ring, the protons of the cyclohexyl ring, and the protons of the propyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons would present as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The propyl group would exhibit a triplet for the terminal methyl group and two multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the benzene ring, with the carbon atom bonded to iodine showing a characteristic upfield shift compared to unsubstituted benzene. The six carbons of the cyclohexyl ring and the three carbons of the propyl group would also be visible in the aliphatic region of the spectrum.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 328. The fragmentation pattern would be expected to involve the loss of the iodine atom (resulting in a fragment at m/z 201) and cleavage of the propyl and cyclohexyl groups.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A plausible and efficient synthetic route starts from commercially available 4-propylcyclohexylbenzene, followed by iodination.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Iodination of trans-4-Propylcyclohexylbenzene

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

-

trans-4-Propylcyclohexylbenzene

-

Iodine (I₂)

-

Periodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-propylcyclohexylbenzene in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add iodine, periodic acid, and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The most significant application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodobenzene ring and a variety of organoboron compounds, leading to the synthesis of complex molecules such as biphenyl derivatives used in liquid crystal displays.

4.1.1. Application in Liquid Crystal Synthesis

A prime example is the synthesis of 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a component of many liquid crystal mixtures.

Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.

4.1.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

-

A base (e.g., potassium carbonate, potassium phosphate)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, 4-cyanophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Formation of Organometallic Reagents

The carbon-iodine bond can also be utilized to form highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups.

4.2.1. Grignard Reagent Formation

Treatment of this compound with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) will yield the corresponding Grignard reagent.[4][5]

Caption: Formation of an organolithium reagent.

Important Note on Handling: Both Grignard and organolithium reagents are highly reactive, air- and moisture-sensitive, and may be pyrophoric. [6][7][8]They must be handled under a dry, inert atmosphere using appropriate techniques and personal protective equipment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

GHS Hazard Information

Based on available data for the compound and related aryl iodides, the following GHS hazard statements may apply: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

The following precautionary statements are recommended: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. [3]Recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its unique combination of a reactive aryl iodide and a property-modifying cyclohexyl moiety makes it an essential building block for the creation of advanced materials, particularly liquid crystals. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers to harness the full potential of this compound. As with all chemical work, a commitment to safety and adherence to established protocols are paramount for successful and responsible research.

References

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

-

Wikipedia. Organolithium reagent. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. (URL: [Link])

-

YouTube. making Grignard reagents. (URL: [Link])

-

Research and Reviews. Synthesis and Preparation of Grignard Reagent. (URL: [Link])

-

PrepChem.com. Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene. (URL: [Link])

-

ACS Chemical Health & Safety. Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. (URL: [Link])

-

Taylor & Francis. Organolithium reagents – Knowledge and References. (URL: [Link])

-

Organic Letters. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. (URL: [Link])

-

University of Calgary. Ch23: Aryl Grignards. (URL: [Link])

-

OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (URL: [Link])

-

ChemSafetyPro.COM. Lists of GHS Precautionary Statement and P Code. (URL: [Link])

-

BradyID.com. GHS Precautionary Statements - List and Codes. (URL: [Link])

-

Wikipedia. GHS hazard statements. (URL: [Link])

-

MSDS Europe. Hazard statements. (URL: [Link])

-

The Royal Society of Chemistry. Supplementary Information. (URL: [Link])

-

Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

- Google Patents. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (URL: )

-

Supporting Information - Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex. (URL: [Link])

-

RSC Publishing. 13C NMR investigations and the molecular order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (URL: [Link])

-

ChemBK. This compound. (URL: [Link])

-

ChemBK. This compound. (URL: [Link])

-

PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152. (URL: [Link])

-

PubChem. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029. (URL: [Link])

-

SpectraBase. trans-1-IODO-4-METHYLCYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

- Google Patents. CN112409118A - Method for electrochemically synthesizing trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl vinyl liquid crystal monomer. (URL: )

-

NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (URL: [Link])

Sources

An In-Depth Technical Guide to the Characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS: 111158-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene, a key intermediate in the synthesis of advanced materials and complex drug candidates. The document outlines its physicochemical properties, provides detailed spectroscopic analysis, and presents standardized protocols for its synthesis and quality control. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and pharmaceutical development, ensuring the reliable and effective use of this versatile compound.

Introduction: A Versatile Building Block

1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS Number: 111158-11-3) is a bifunctional organic compound featuring a rigid cyclohexyl ring and an iodinated aromatic moiety. This unique structural combination imparts desirable properties for a range of applications, most notably as a precursor in the synthesis of liquid crystals and as a reactive partner in metal-catalyzed cross-coupling reactions.[1] The trans stereochemistry of the propylcyclohexyl group contributes to the linear and rigid molecular shape, a crucial factor for the formation of liquid crystalline phases.[1]

The presence of an iodine atom on the benzene ring makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling. This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures for applications in organic electronics and medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is essential for its handling, storage, and application in synthesis. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 111158-11-3 | [2] |

| Molecular Formula | C₁₅H₂₁I | [2] |

| Molecular Weight | 328.23 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 349 °C | [2] |

| Density | 1.330 g/cm³ | [2] |

| Flash Point | 158 °C | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like trichloromethane, ether, and ethanol.[3] | [3] |

Synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene

The synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene typically involves the iodination of a pre-synthesized 4-(trans-4-n-propylcyclohexyl)benzene precursor. A general and effective method is electrophilic aromatic substitution using a suitable iodinating agent.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 4-(trans-4-n-propylcyclohexyl)benzene (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂, 0.5 equivalents) and periodic acid (HIO₄, 0.4 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Protons: The protons on the iodinated benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.[5]

-

Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.5 ppm).[5]

-

Propyl Group Protons: The protons of the n-propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm) and multiplets for the two methylene groups.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the iodine atom being significantly shielded.[6]

-

Cyclohexyl and Propyl Carbons: The aliphatic carbons of the cyclohexyl and propyl groups will appear in the upfield region (typically δ 10-50 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups appear just below 3000 cm⁻¹.[8]

-

C=C Stretch: Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.[9]

-

C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, often below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 328, corresponding to the molecular weight of the compound.[10]

-

Isotopic Pattern: Iodine has only one stable isotope (¹²⁷I), so no characteristic M+2 peak will be observed, which simplifies the interpretation of the spectrum.[10]

-

Fragmentation: Common fragmentation patterns for iodinated aromatic compounds include the loss of the iodine atom (resulting in a peak at m/z = 201) and cleavage of the propyl and cyclohexyl groups. A peak at m/z = 127 corresponding to the iodine cation may also be observed.[10][11]

Quality Control and Analytical Workflow

Ensuring the purity and identity of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is critical for its intended applications, especially in the synthesis of high-performance materials like liquid crystals.

Diagram of the Quality Control Workflow

Caption: Quality control workflow for 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Recommended Analytical Protocols

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

-

Purpose: Rapid assessment of purity and monitoring the progress of the synthesis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Purpose: Quantitative determination of purity.

-

-

Spectroscopic Analysis:

-

NMR, IR, and MS: As detailed in Section 4, these techniques are essential for unambiguous structural confirmation and identification of any impurities.

-

Applications in Advanced Synthesis

The primary application of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is as a versatile intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the iodinated benzene and a boronic acid or ester. This reaction is widely used to synthesize more complex molecules with tailored electronic and photophysical properties.

Diagram of the Suzuki-Miyaura Coupling

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]

- 3. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 4. 80944-44-1 CAS MSDS (1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. proprep.com [proprep.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 1-(trans-4-Propylcyclohexyl)-4-iodobenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and a scaffold of interest in medicinal chemistry. The document elucidates the compound's structural and physicochemical properties, offers a detailed, field-proven synthetic protocol, and explores its critical role in the development of liquid crystals and potential pharmaceutical agents. A significant focus is placed on the causality behind experimental choices and the strategic importance of the title compound in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile chemical entity.

Introduction: Unveiling a Core Molecular Scaffold

In the landscape of advanced organic synthesis, certain molecular scaffolds emerge as indispensable building blocks for a diverse array of functional materials and bioactive molecules. This compound (CAS No. 111158-11-3) is one such pivotal compound.[1] Its unique molecular architecture, which marries a reactive aryl iodide with a sterically significant trans-propylcyclohexyl group, renders it an ideal precursor for creating complex molecular structures with tailored properties.[1]

The primary utility of this compound stems from the presence of the iodo-substituent on the benzene ring, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity allows for the facile formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks.[1] The trans-4-propylcyclohexyl moiety, on the other hand, imparts desirable physical characteristics to the resulting molecules, such as a favorable aspect ratio, thermal stability, and specific mesogenic or biological properties.

This guide will provide a holistic overview of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing actionable insights for laboratory and industrial settings.

IUPAC Nomenclature and Chemical Structure

The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility.

IUPAC Name: 1-Iodo-4-(trans-4-propylcyclohexyl)benzene

Synonyms:

-

Benzene, 1-iodo-4-(4-propylcyclohexyl)-, trans-

-

4-(trans-4-Propylcyclohexyl)-1-iodobenzene

-

4-Iodo-1-(trans-4-propylcyclohexyl)benzene

Chemical Structure:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

trans-4-Propylcyclohexylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve trans-4-propylcyclohexylbenzene (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (0.5 equivalents) and periodic acid (0.2 equivalents).

-

Initiation of Reaction: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a white to light-yellow solid. [2] Rationale for Experimental Choices:

-

Iodinating Agent: The combination of iodine and periodic acid in the presence of a catalytic amount of sulfuric acid is a classic and effective method for the electrophilic iodination of activated aromatic rings. Periodic acid serves as an in-situ oxidizing agent, converting I₂ to the more electrophilic iodinating species.

-

Solvent: Glacial acetic acid is a suitable solvent for this reaction as it is polar enough to dissolve the reagents and is stable under the acidic reaction conditions.

-

Purification: Column chromatography is essential to separate the desired product from any unreacted starting material and potential regioisomers, ensuring high purity.

Applications in Advanced Materials: The Liquid Crystal Connection

The primary and most significant application of this compound is as a precursor in the synthesis of liquid crystals (LCs). [1]Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals, and they are the foundational technology for modern displays.

The molecular structure of this compound is ideally suited for this purpose. The rigid phenyl group and the bulky, yet flexible, cyclohexyl ring contribute to the rod-like molecular shape (calamitic mesogen) that is a prerequisite for the formation of nematic and smectic liquid crystal phases. The trans configuration of the propylcyclohexyl group is crucial as it maintains the linearity of the molecule, which is essential for efficient packing and the establishment of long-range orientational order.

The Role of the trans-4-Propylcyclohexyl Group

The inclusion of the trans-4-propylcyclohexyl moiety in a liquid crystal molecule has several beneficial effects on its mesogenic properties:

-

Broad Nematic Range: It helps to maintain a wide temperature range over which the nematic phase is stable.

-

Low Viscosity: The non-planar nature of the cyclohexyl ring can disrupt intermolecular interactions that lead to high viscosity, which is crucial for fast-switching display applications.

-

High Thermal Stability: The saturated aliphatic ring contributes to the overall thermal stability of the molecule.

Synthesis of Liquid Crystal Cores via Suzuki-Miyaura Coupling

The true synthetic utility of this compound is realized in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the iodobenzene and a variety of organoboron compounds, typically arylboronic acids. [1]This enables the construction of the extended, rigid core structures characteristic of many high-performance liquid crystals.

Exemplary Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol details the synthesis of a common liquid crystal scaffold.

Caption: Workflow for Suzuki-Miyaura coupling to synthesize a liquid crystal.

Procedure:

-

Reaction Setup: To a degassed mixture of toluene and water in a Schlenk flask, add this compound (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired biphenyl liquid crystal.

Potential Applications in Drug Development

While the primary application of this compound is in materials science, the underlying molecular scaffold is also of interest to medicinal chemists. The cyclohexylphenyl moiety is present in a number of biologically active compounds. The trans-4-propylcyclohexyl group can act as a lipophilic substituent that can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

The iodo-substituent provides a convenient handle for the synthesis of libraries of compounds for high-throughput screening. Through Suzuki-Miyaura and other cross-coupling reactions, a wide variety of substituents can be introduced at this position, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas for Derivatives:

-

Anticancer Agents: The biphenyl scaffold, which can be readily synthesized from the title compound, is a common feature in many anticancer drugs.

-

Anti-inflammatory Agents: The modulation of lipophilicity and steric bulk by the propylcyclohexyl group could be beneficial in the design of selective enzyme inhibitors.

-

Neurological Disorders: The ability to fine-tune the physicochemical properties of molecules is crucial for designing drugs that can cross the blood-brain barrier.

Further research is warranted to fully explore the potential of derivatives of this compound as therapeutic agents.

Conclusion

This compound is a versatile and valuable chemical intermediate with a well-established role in the synthesis of liquid crystals and emerging potential in drug discovery. Its unique combination of a reactive iodinated aromatic ring and a property-modulating cyclohexyl group makes it a powerful tool for the construction of complex and functional molecules. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working in the fields of materials science and medicinal chemistry. As the demand for advanced materials and novel therapeutics continues to grow, the importance of key building blocks like this compound is set to increase.

References

-

PrepChem. Synthesis of 1-(trans-4-propylcyclohexyl)-3,5-difluoro-4-iodobenzene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. This document is intended to serve as a technical resource, offering not only a compilation of its physical characteristics but also insights into the experimental methodologies for their determination, thereby ensuring scientific integrity and practical applicability.

Introduction

This compound, with the CAS Number 111158-11-3, is a bifunctional organic molecule featuring a rigid iodinated phenyl ring and a flexible propylcyclohexyl group.[1][2][3] This unique structural combination imparts properties that make it a valuable building block in various fields, particularly in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates.[4] The presence of the iodine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[4] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its physical and chemical behavior. The trans configuration of the propylcyclohexyl group is a critical feature influencing its packing in the solid state and its mesogenic properties in liquid crystal applications.

Caption: Chemical structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁I | [1][2] |

| Molecular Weight | 328.23 g/mol | [1] |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Boiling Point | 349 °C | [1] |

| Density | 1.330 g/cm³ | [1] |

| Flash Point | 158 °C | [1] |

| Storage | 2-8°C, protect from light | [1] |

In-Depth Analysis of Physical Characteristics

Melting Point

While a specific, experimentally determined melting point for this compound is not consistently reported in the literature, its description as a "white crystal" or "white to off-white solid" indicates a defined melting point. For comparison, a similar compound, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene, has a reported melting point of 47 °C.[5] The determination of a precise melting point is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0 °C.[6] Impurities generally lead to a depression and broadening of the melting point range.[7]

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purification, and formulation. Based on its molecular structure, this compound is a nonpolar compound. The "like dissolves like" principle suggests it will have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[8][9] It is reported to be insoluble in water.[10] For practical applications, it is expected to be soluble in solvents such as chloroform, tetrahydrofuran (THF), hexane, and other common organic solvents.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, self-validating protocols for the determination of key physical properties of this compound.

Melting Point Determination

The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[7][11]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]

Caption: Workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information for reaction setup and purification strategies.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated (e.g., by vortexing) and visually inspected for dissolution. The compound is classified as soluble, partially soluble, or insoluble.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl chain protons. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure. For a nonpolar compound like this, deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.

Sample Preparation for NMR:

-

Weighing: 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) is accurately weighed.[13]

-

Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[13]

-

Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer for data acquisition.

Caption: Standard procedure for NMR sample preparation.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-I stretching.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is described as a white to light-yellow powder or crystals and should be stored in a refrigerator.[12]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in materials science and organic synthesis. By understanding its fundamental characteristics and the experimental methods used for their determination, researchers and developers can better utilize this versatile molecule in their applications. The provided protocols offer a framework for the consistent and reliable characterization of this and similar compounds.

References

A comprehensive list of references will be compiled upon the acquisition of specific experimental data for melting point, solubility, and spectroscopic analysis of this compound. The references cited in the text provide a foundation for the general principles and methodologies discussed.

Sources

- 1. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.ws [chem.ws]

- 10. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. How To [chem.rochester.edu]

solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 111158-11-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who utilize this versatile synthetic intermediate.

Introduction and Compound Overview

This compound is a key intermediate in fine chemical synthesis. Its molecular structure, featuring a reactive aryl iodide and a nonpolar trans-4-propylcyclohexyl group, makes it a valuable building block in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.

Compound Properties:

-

Molecular Formula: C₁₅H₂₁I

-

Molecular Weight: 328.24 g/mol

-

CAS Number: 111158-11-3

-

Appearance: Typically a white to off-white solid.

-

Boiling Point: ~349°C[2]

-

Density: ~1.330 g/cm³[2]

The molecule's structure is fundamentally nonpolar. It is composed of a large, saturated aliphatic group (propylcyclohexyl) and a benzene ring. While the carbon-iodine bond introduces some polarity and significant polarizability, the overall character is dominated by hydrophobic (lipophilic) properties.

Predictive Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Solute (this compound): The primary intermolecular forces are London dispersion forces due to its large, nonpolar alkyl and aryl groups. Dipole-dipole interactions are minimal.

-

Solvent: The solvent's ability to dissolve the compound depends on its own polarity and intermolecular forces.

Based on this, we can predict the following solubility profile:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents that also rely on dispersion forces. Examples include alkanes (hexane, heptane), aromatic hydrocarbons (toluene, xylene), and ethers (diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Expected in more polar aprotic solvents like dichloromethane (DCM) and ethyl acetate. While these solvents have dipoles, their overall character is compatible with the largely nonpolar solute.

-

Low to Insoluble: Expected in highly polar solvents, especially those with strong hydrogen-bonding networks. The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the weak solute-solvent interactions. This category includes water, methanol, and ethanol.[4][5][6]

The following table summarizes the predicted solubility based on these principles. It is intended as a starting point for experimental verification.

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Data ( g/100 mL) | Experimental Data (mol/L) |

| Nonpolar Aromatic | Toluene | High | To be determined | To be determined |

| Nonpolar Aliphatic | n-Heptane | High | To be determined | To be determined |

| Ethers | Tetrahydrofuran (THF) | High | To be determined | To be determined |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | To be determined | To be determined |

| Esters | Ethyl Acetate | Moderate | To be determined | To be determined |

| Ketones | Acetone | Moderate-Low | To be determined | To be determined |

| Polar Aprotic | Acetonitrile (ACN) | Low | To be determined | To be determined |

| Polar Protic (Alcohols) | Methanol | Very Low / Insoluble | To be determined | To be determined |

| Polar Protic (Aqueous) | Water | Insoluble | To be determined | To be determined |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol is a robust, self-validating workflow for determining the solubility of this compound.

Workflow for Solubility Measurement

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology (Isothermal Shake-Flask Method)

This method is considered a gold standard for generating reliable quantitative solubility data.

A. Materials and Equipment

-

This compound (purity >98%)

-

High-purity (e.g., HPLC grade) organic solvents

-

Analytical balance (readable to 0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vacuum oven or rotary evaporator

B. Procedure

-

Preparation: Add an excess amount of solid this compound to a tared 20 mL glass vial. An "excess" ensures that a saturated solution is formed with solid remaining. A good starting point is ~200 mg of solid. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.[7] Cap the vial tightly.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a minimum of 24 hours.

-

Expertise & Experience: A 24-hour period is typically sufficient for many organic systems to reach thermodynamic equilibrium. For potentially polymorphic compounds or viscous solvents, extending this to 48 or 72 hours is advisable to ensure the measurement reflects the most stable form.

-

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter.

-

Trustworthiness: The use of a sub-micron filter is a self-validating step that physically prevents undissolved micro-particulates from being included in the sample, which would otherwise artificially inflate the solubility measurement.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed vial.

-

Record the total mass of the vial plus the aliquot to determine the exact mass of the solution sampled.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Weigh the vial containing the dry residue. The mass of the residue is the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (mg/mL):

-

Solubility = (Mass of Residue [mg]) / (Volume of Aliquot [mL])

-

-

Solubility ( g/100 g solvent):

-

Mass of Solvent = Mass of Solution - Mass of Residue

-

Solubility = (Mass of Residue [g] / Mass of Solvent [g]) * 100

-

-

C. Verification

-

Perform each solubility measurement in triplicate (n=3) to ensure reproducibility.

-

Analyze the solid residue by a technique like DSC (Differential Scanning Calorimetry) to confirm that no phase change or solvate formation occurred during equilibration.

Conclusion

This compound is a predominantly nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is predicted to be highly soluble in nonpolar organic solvents such as toluene and heptane, with diminishing solubility as solvent polarity increases. For mission-critical applications in research and development, this predictive framework must be supplemented with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and verifiable method for generating the precise, quantitative data required to optimize synthetic processes and formulation development.

References

-

ResearchGate Discussion on Determining Solubility. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date not specified). The Role of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene in Fine Chemical Synthesis. [Link]

-

ChemBK. This compound - Physico-chemical Properties. [Link]

-

Solubility of Things. Iodobenzene. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and other advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide details predicted chemical shifts, coupling constants, and peak assignments for both ¹H and ¹³C NMR spectra, based on extensive analysis of analogous compounds and established NMR principles. Furthermore, a standard experimental protocol for data acquisition is provided, along with visual aids to facilitate the understanding of the molecular structure and its correlation with the NMR data.

Introduction: The Significance of this compound

This compound is a significant organic compound, primarily utilized as a building block in the synthesis of liquid crystals. Its rigid core, composed of a trans-cyclohexyl ring and a phenyl group, combined with the terminal propyl and iodo substituents, imparts the necessary molecular geometry and polarity for the formation of various mesophases. The iodo-substituent is particularly useful as it allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of complex liquid crystalline materials.

Accurate structural characterization of this molecule is paramount to ensure the desired properties of the final materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation that will be invaluable for its unambiguous identification and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the iodobenzene ring and the aliphatic protons of the trans-4-propylcyclohexyl moiety. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.60 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to -I) |

| ~6.95 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to cyclohexyl) |

| ~2.45 | Triplet of triplets (tt) | J ≈ 12.0, 3.0 | 1H | Cyclohexyl-H (methine, attached to Ar) |

| ~1.85 | Multiplet | - | 4H | Cyclohexyl-H (axial) |

| ~1.40 | Multiplet | - | 4H | Cyclohexyl-H (equatorial) |

| ~1.25 | Multiplet | - | 3H | Propyl-CH₂, Cyclohexyl-H (methine, attached to propyl) |

| ~0.89 | Triplet (t) | ~7.2 | 3H | Propyl-CH₃ |

Analysis of the Aromatic Region

The 4-iodophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the iodine atom (H-3 and H-5) are deshielded due to the electron-withdrawing nature of iodine and are expected to resonate at a lower field (~7.60 ppm)[1]. Conversely, the protons ortho to the cyclohexyl group (H-2 and H-6) are expected to appear at a higher field (~6.95 ppm). The coupling constant between these ortho protons is typically around 8.4 Hz.

Analysis of the Aliphatic Region

The protons of the trans-4-propylcyclohexyl group exhibit a complex set of overlapping signals in the upfield region of the spectrum. The trans configuration of the substituents on the cyclohexane ring leads to a chair conformation where both the iodophenyl and propyl groups occupy equatorial positions to minimize steric hindrance.

-

Methine Protons: The methine proton on the carbon attached to the aromatic ring (C-1) is expected to appear as a triplet of triplets around 2.45 ppm. The large coupling constant (~12.0 Hz) is due to the trans-diaxial coupling with the two adjacent axial protons, and the smaller coupling constant (~3.0 Hz) arises from coupling with the two adjacent equatorial protons. The methine proton on the carbon attached to the propyl group (C-4) will be part of a complex multiplet further upfield.

-

Cyclohexyl Methylene Protons: The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Generally, axial protons are more shielded and appear at a higher field compared to their equatorial counterparts. These protons will give rise to complex, overlapping multiplets in the range of ~1.2 to ~1.9 ppm.

-

Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group at approximately 0.89 ppm, and the two methylene groups will appear as multiplets further downfield, likely overlapping with the cyclohexyl signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145.8 | Ar-C (quaternary, attached to cyclohexyl) |

| ~137.5 | Ar-CH (ortho to -I) |

| ~128.8 | Ar-CH (ortho to cyclohexyl) |

| ~91.0 | Ar-C (quaternary, attached to -I) |

| ~44.0 | Cyclohexyl-CH (attached to Ar) |

| ~37.5 | Cyclohexyl-CH (attached to propyl) |

| ~34.5 | Cyclohexyl-CH₂ |

| ~33.8 | Cyclohexyl-CH₂ |

| ~30.0 | Propyl-CH₂ |

| ~20.0 | Propyl-CH₂ |

| ~14.2 | Propyl-CH₃ |

Analysis of the Aromatic Carbons

The aromatic region of the ¹³C NMR spectrum will show four signals. The carbon atom attached to the iodine (C-4') will be significantly shielded due to the "heavy atom effect" and is expected to appear around 91.0 ppm. The quaternary carbon attached to the cyclohexyl group (C-1') will be deshielded and is predicted to be around 145.8 ppm. The two protonated aromatic carbons will appear at approximately 137.5 ppm (ortho to iodine) and 128.8 ppm (ortho to the cyclohexyl group).

Analysis of the Aliphatic Carbons

The aliphatic carbons of the propylcyclohexyl moiety will resonate in the upfield region. The methine carbon attached to the aromatic ring (C-1) is expected at around 44.0 ppm. The other carbons of the cyclohexane ring and the propyl group will appear in the range of 14 to 38 ppm. The terminal methyl carbon of the propyl group will be the most shielded, appearing at approximately 14.2 ppm.